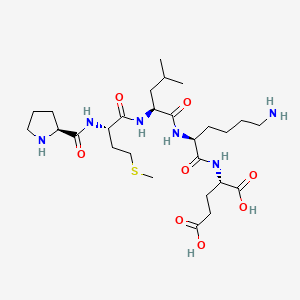
(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and requires careful control of conditions. Amino acids and their derivatives can be synthesized using various methods . For instance, some antibacterial, antifungal, or antiprotozoal agents are based on an amino acid scaffold, and their synthesis can be a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis .Molecular Structure Analysis
The molecular structure of an amino acid derivative like this would likely include an amino group, a carboxylic acid group, and a side chain containing additional functional groups . The exact structure would depend on the specific arrangement and configuration of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Amino acids and their derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds.Scientific Research Applications
Synthesis and Resolution of Amino Acids
One application of amino acids similar to (S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride lies in the synthesis and resolution of amino acids. For instance, L-forms of various amino acids have been synthesized and resolved for use as constituent amino acids in toxins, such as AM-toxins (Shimohigashi et al., 1976). This process is significant for understanding the role of specific amino acids in biological toxins.
Role in Advanced Glycation End-Products Formation
Amino acids, including derivatives of pentanoic acid, are involved in the formation of advanced glycation end-products (AGEs). These compounds, like MG-H2 and MG-H3, are formed through reactions with methylglyoxal, a highly reactive alpha-oxoaldehyde. These AGEs are associated with complications in diabetes and some neurodegenerative diseases (Nemet et al., 2006). Understanding the formation and role of these AGEs is crucial for developing treatments for these conditions.
Enzyme Inhibition
Derivatives of 2-amino-5-pentanoic acid, such as those substituted with azolyl groups, have been studied for their ability to inhibit nitric oxide synthases (NOS). These enzyme inhibitors are significant in the context of regulating nitric oxide, a crucial molecule in various physiological processes (Ulhaq et al., 1998). The study of these inhibitors can lead to the development of therapeutic agents for diseases where nitric oxide plays a role.
Biosynthesis in Plants
Amino acids, including those related to 2-amino-5-pentanoic acid, are integral to the biosynthesis of certain compounds in plants. For instance, the incorporation of related amino acids into glucosinolates has been demonstrated in some plant species (Chisholm, 1973). Understanding this biosynthesis pathway is important for agricultural and medicinal research.
Protein Modification and Synthesis
Derivatives of pentanoic acid are used in protein modification and synthesis. For example, they can be incorporated into proteins for structural studies or to modify protein function (Wang et al., 2003). This has implications in biotechnology and pharmacology, where modified proteins can have various applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHDSKJUXGYRG-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)




![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)




![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)
